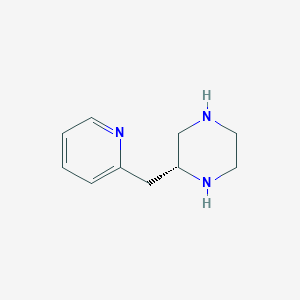

(R)-2-(Pyridin-2-ylmethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1217456-28-4 |

|---|---|

Molecular Formula |

C10H15N3 |

Molecular Weight |

177.25 g/mol |

IUPAC Name |

(2R)-2-(pyridin-2-ylmethyl)piperazine |

InChI |

InChI=1S/C10H15N3/c1-2-4-12-9(3-1)7-10-8-11-5-6-13-10/h1-4,10-11,13H,5-8H2/t10-/m1/s1 |

InChI Key |

BNVDJCJTNXGSDK-SNVBAGLBSA-N |

Isomeric SMILES |

C1CN[C@@H](CN1)CC2=CC=CC=N2 |

Canonical SMILES |

C1CNC(CN1)CC2=CC=CC=N2 |

Origin of Product |

United States |

The Significance of Chiral Piperazine Scaffolds in Modern Chemical Synthesis

Chiral piperazine (B1678402) scaffolds are recognized as "privileged structures" in medicinal chemistry and materials science. nih.gov Their prevalence in a wide array of biologically active compounds and functional materials underscores their importance. The introduction of a chiral center into the piperazine ring can profoundly influence a molecule's properties, including its biological activity, selectivity, and pharmacokinetic profile. researchgate.net

The controlled synthesis of specific enantiomers of piperazine derivatives is a key focus in asymmetric synthesis. rsc.org While traditional methods for creating carbon-substituted piperazines can be lengthy, recent advancements in C-H functionalization, particularly through photoredox catalysis, are providing more direct and efficient routes to these valuable molecules. mdpi.com These methods allow for the precise introduction of substituents at the carbon atoms of the piperazine ring, expanding the accessible chemical space for drug discovery and material science. mdpi.com The development of enantiopure piperazines is crucial, as different enantiomers of a chiral drug can exhibit vastly different biological activities. rsc.orgchiralpedia.com

Table 1: Selected Applications of Chiral Piperazine Scaffolds

| Application Area | Significance of Chirality | Example Compound/Target |

| Medicinal Chemistry | Enhanced potency, selectivity, and improved pharmacokinetic profiles. researchgate.netnih.gov | Kinase inhibitors, antipsychotics, anticancer agents. nih.govnih.gov |

| Asymmetric Catalysis | Serves as a chiral ligand or auxiliary to induce enantioselectivity in chemical reactions. nih.gov | Desymmetrization of centrosymmetric piperazines. nih.gov |

| Materials Science | Development of chiral polymers and liquid crystals with unique optical and electronic properties. chiralpedia.com | Advanced materials for electronics and optics. chiralpedia.com |

The Role of Pyridin 2 Ylmethyl Moieties in Ligand Design and Functional Materials

The pyridin-2-ylmethyl group is a versatile component in the design of ligands for metal ion complexation and the creation of functional materials. nih.gov The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental building block in numerous FDA-approved drugs and natural products. nih.govnih.gov Its ability to coordinate with various metal ions, coupled with its influence on a molecule's physicochemical properties, makes it a highly desirable feature in drug design. nih.govresearchgate.net

Table 2: Influence of the Pyridin-2-ylmethyl Moiety in Chemical Design

| Area of Influence | Specific Role of Pyridin-2-ylmethyl | Impact |

| Ligand Design | Acts as a coordinating group for metal ions. nih.govrsc.org | Enables the formation of stable and selective metal complexes for catalysis and sensing. rsc.orgresearchgate.net |

| Drug Discovery | Modulates physicochemical properties like solubility and basicity. nih.govnih.gov | Improves drug-like properties and can enhance biological activity. nih.govresearchgate.net |

| Functional Materials | Contributes to the formation of supramolecular structures. | Leads to materials with specific optical, electronic, or catalytic properties. |

| Synthesis | Can be synthesized through various methods, including nucleophilic attack of (pyridin-2-ylmethyl)lithium. academie-sciences.fr | Provides a versatile building block for more complex molecular architectures. |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure and properties of molecules. By approximating the many-electron wavefunction in terms of the electron density, DFT offers a computationally efficient yet accurate framework for studying a wide range of chemical systems. For (R)-2-(Pyridin-2-ylmethyl)piperazine, DFT calculations have been instrumental in exploring its electronic characteristics, reaction mechanisms, selectivity, intermolecular interactions, and the influence of solvents on its behavior.

The electronic properties of a molecule are fundamentally governed by the distribution and energies of its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.comscribd.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a greater propensity for chemical reactions. mdpi.com

For molecules containing pyridine (B92270) and piperazine (B1678402) rings, such as derivatives of this compound, DFT calculations have shown that the HOMO and LUMO are often localized over the aromatic and heterocyclic ring systems. nih.govnih.gov The distribution of these frontier molecular orbitals provides valuable information about the regions of the molecule that are most likely to participate in electron transfer processes. For instance, in related pyridyl-pyridazine systems, the HOMO and LUMO have been found to be localized across the entire molecule, indicating a potential for charge transfer interactions that are significant for their chemical behavior. nih.govnih.gov The specific distribution of these orbitals in this compound would dictate its nucleophilic and electrophilic sites.

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical potential, hardness, softness, and the global electrophilicity index, can be calculated to further quantify the reactivity of the molecule. mdpi.comnih.gov These descriptors are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies

| Parameter | Formula | Description |

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron from a molecule. researchgate.net |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added to a molecule. researchgate.net |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of an atom or molecule to attract electrons. mdpi.com |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the resistance to change in electron distribution or charge transfer. mdpi.comresearchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. mdpi.com |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. mdpi.com |

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions, enabling the identification of transition states and the elucidation of reaction mechanisms. For reactions involving piperazine derivatives, DFT can be employed to model the step-by-step transformation of reactants into products, providing insights into the energetics of each elementary step.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the provided search results, the general applicability of DFT for such investigations is well-established. For instance, in the study of nucleophilic aromatic substitution reactions, DFT has been used to calculate the relative stabilities of σ-complex intermediates, which are crucial for predicting the reaction pathway. nih.gov In some cases, where a stable intermediate is not formed, DFT can be used to model the concerted transition state structure. nih.gov

The synthesis of related pyridylpiperazine derivatives has been reported, and DFT could be applied to understand the mechanisms of these synthetic routes. nih.govnih.gov For example, the formation of the piperazine ring or the attachment of the pyridylmethyl group could be modeled to determine the most favorable reaction pathway and to identify the key transition states that govern the reaction rate.

Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, and DFT calculations can provide valuable predictions and explanations for the observed outcomes. By comparing the energies of different possible transition states leading to various regioisomers or stereoisomers, the most likely product can be identified.

For electrophilic aromatic substitution reactions, which are relevant to the pyridine ring in this compound, machine learning models based on DFT-derived properties have been developed to predict regioselectivity with high accuracy. researchgate.net These models often use descriptors such as atomic charges and Fukui functions to determine the most reactive sites on the aromatic ring. researchgate.net Similarly, for nucleophilic aromatic substitution, DFT calculations of the relative stabilities of isomeric σ-complex intermediates can quantitatively predict the distribution of regioisomers. nih.gov

In the context of stereoselectivity, DFT can be used to explain the preference for a particular enantiomer or diastereomer. For 2-substituted piperazines, computational studies have shown that the axial conformation is often preferred, and this preference can control the binding of the molecule to a biological target. nih.gov The stability of different conformers, including the chair conformation of the piperazine ring, can be assessed using DFT, providing a rationale for the observed stereochemical outcomes in reactions or binding events. nih.govnih.gov

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a crucial role in determining the structure, stability, and function of molecules in the solid state and in biological systems. DFT, particularly when combined with dispersion corrections, is a reliable method for studying these weak interactions. rsc.org

For molecules containing piperazine and pyridine moieties, various types of non-covalent interactions are expected. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the N-H group in the piperazine ring can act as a hydrogen bond donor. mdpi.com Furthermore, the pyridine ring can participate in π-π stacking interactions and C-H···π interactions. nih.gov

DFT calculations can be used to quantify the strength of these interactions and to visualize the electron density regions involved. For example, in a study of a pyridazine (B1198779) derivative, Hirshfeld surface analysis combined with DFT calculations revealed the importance of H···H, H···C, and H···N contacts in the crystal packing. nih.gov Similarly, for a co-crystal containing a piperazine derivative, topological analysis (AIM), reduced density gradient (RDG), and molecular electrostatic potential (MEP) surfaces were used to evaluate the non-covalent interactions in detail. mdpi.com The analysis of these interactions is crucial for understanding the supramolecular chemistry of this compound and for predicting its crystal structure.

The surrounding solvent can significantly influence the properties and reactivity of a molecule. DFT calculations can incorporate the effects of a solvent through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, while explicit models involve including a number of solvent molecules in the calculation.

For piperazine analogs, studies have shown that solvation may not significantly alter the location of conformational minima on the potential energy surface when using a simple implicit solvent model. njit.edu However, more sophisticated models might be necessary for a more accurate description. DFT calculations on other heterocyclic compounds have demonstrated that solvent can affect the HOMO-LUMO energy gap and other quantum chemical parameters. nih.gov For instance, in a study of fluphenazine (B1673473) dihydrochloride, which contains a piperazine ring, the solvation energies and changes in enthalpy and Gibbs energy were calculated in different solvents to identify the most suitable one. nih.gov

Understanding the influence of the solvent on the conformational preferences, electronic structure, and reactivity of this compound is essential for predicting its behavior in solution, which is relevant for many of its potential applications.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a powerful computational method to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into conformational changes, intermolecular interactions, and other dynamic processes. nih.gov

For this compound, MD simulations can be employed to investigate its conformational landscape and flexibility. The piperazine ring can adopt different conformations, such as chair and boat forms, and the orientation of the pyridylmethyl substituent can also vary. MD simulations can explore these different conformations and determine their relative stabilities and the energy barriers for interconversion. nih.gov

In the context of drug design, MD simulations are frequently used to study the interactions between a ligand and its protein target. tcmsp-e.comnih.gov If this compound were to be investigated as a potential ligand for a biological receptor, MD simulations could be used to model the binding process, identify the key amino acid residues involved in the interaction, and assess the stability of the protein-ligand complex. tcmsp-e.comnih.govnih.gov These simulations can provide a dynamic picture of the binding event that complements the static view obtained from docking studies. The use of MD simulations can help in understanding the conformational changes that may occur upon ligand binding and can aid in the rational design of more potent and selective ligands. nih.gov

Conformational Dynamics in Solution and Protein-Ligand Systems

The three-dimensional structure of a ligand is a critical determinant of its biological activity. Conformational analysis of this compound reveals the accessible shapes the molecule can adopt in different environments. The piperazine ring, a six-membered heterocycle, typically exists in a low-energy chair conformation to minimize steric and torsional strain. acs.orgnih.gov However, the presence of the pyridin-2-ylmethyl substituent introduces additional degrees of freedom, allowing for a range of spatial arrangements of the pyridine ring relative to the piperazine core.

In solution, the molecule will exist as an ensemble of conformations in equilibrium. Molecular dynamics (MD) simulations are a powerful technique to study these dynamic processes. researchgate.net An MD simulation would track the atomic motions of the molecule solvated in a water box over time, providing a detailed picture of its conformational flexibility. Key dihedral angles, such as those defining the orientation of the bond between the piperazine and the methylene (B1212753) bridge, and the methylene bridge and the pyridine ring, would be monitored to identify the most populated conformational states.

When bound to a protein, the conformational landscape of the ligand is often restricted. The specific conformation adopted within a binding site, known as the bioactive conformation, is the one responsible for its pharmacological effect. MD simulations of the protein-ligand complex are essential to understand the stability of this bound pose and to observe any conformational changes that might occur upon binding. researchgate.net For instance, while the chair conformation of the piperazine ring is generally favored, interaction with a protein target could potentially stabilize a higher-energy boat or twist-boat conformation. nih.gov

Evaluation of Binding Stability and Protein-Ligand Complex Dynamics

Once a potential binding pose of this compound within a protein target is predicted, typically through molecular docking, it is crucial to assess the stability of this interaction over time. Molecular dynamics (MD) simulations are the primary tool for this evaluation. researchgate.netacs.org By simulating the protein-ligand complex in a realistic environment (including water and ions) for tens to hundreds of nanoseconds, researchers can observe the dynamic behavior of the ligand in the binding pocket.

Several key metrics are analyzed from the MD trajectory to determine the stability of the complex:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's heavy atoms is calculated with respect to its initial docked position. A stable RMSD value over the course of the simulation suggests that the ligand remains in its binding pocket and maintains a consistent binding mode.

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue of the protein and for the atoms of the ligand. This analysis highlights the flexible regions of the protein and the ligand. High fluctuations in the ligand or surrounding protein residues might indicate an unstable interaction.

Protein-Ligand Interactions: The persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein is monitored throughout the simulation. aalto.fi For this compound, one would expect to see stable hydrogen bonds involving the piperazine nitrogens and the pyridine nitrogen, as well as hydrophobic interactions involving the aromatic pyridine ring.

These dynamic studies provide a more realistic picture of the binding event than static docking poses and are critical for validating potential drug candidates. nih.gov

Free Binding Energy Calculations (e.g., Molecular Mechanics/Generalized Born Surface Area (MM/GBSA))

While molecular docking can predict the binding pose of a ligand, it is often less accurate in predicting the binding affinity. To obtain a more quantitative estimate of how strongly this compound binds to its target, computational methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed. acs.orgnih.gov This method calculates the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.gov

The binding free energy (ΔG_bind) is typically calculated as the difference between the free energy of the protein-ligand complex and the free energies of the protein and ligand alone:

ΔG_bind = G_complex - (G_protein + G_ligand)

Each free energy term is composed of several components:

| Energy Component | Description |

| ΔE_MM | The change in molecular mechanics energy in the gas phase. It includes contributions from bond, angle, and dihedral energies (ΔE_internal ), van der Waals interactions (ΔE_vdw ), and electrostatic interactions (ΔE_elec ). |

| ΔG_solv | The change in the solvation free energy upon binding. This is further divided into a polar component (ΔG_GB/PB ) and a non-polar component (ΔG_nonpolar ). |

| -TΔS | The change in conformational entropy upon binding. This term is computationally expensive to calculate and is sometimes omitted when comparing similar ligands, though it can be crucial for accurate absolute binding free energy prediction. acs.org |

Pharmacophore Modeling and Ligand-Based Design

When the three-dimensional structure of the target protein is unknown, ligand-based drug design approaches become essential. Pharmacophore modeling is a cornerstone of this strategy, focusing on the essential steric and electronic features required for a molecule to be biologically active. youtube.comyoutube.com

Generation of Common Pharmacophore Hypotheses for Piperazine Derivatives

A pharmacophore model is an abstract three-dimensional arrangement of essential features that a molecule must possess to bind to a specific target and elicit a biological response. For piperazine derivatives, these features are typically derived from a set of known active compounds. researchgate.net

A common pharmacophore hypothesis for a class of piperazine-based ligands might include the following features:

| Pharmacophore Feature | Description | Potential Role in this compound |

| Positive Ionizable (PI) | A group that is positively charged at physiological pH. | The piperazine ring, which is basic, can be protonated and serve as a key recognition point. nih.gov |

| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond. | The nitrogen atom of the pyridine ring and the nitrogen atoms of the piperazine ring. |

| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond. | The secondary amine (NH) of the piperazine ring. |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | The pyridine ring, which can engage in π-π stacking or other hydrophobic interactions. nih.gov |

| Hydrophobic (HY) | A non-polar group. | The pyridine ring and the aliphatic backbone of the piperazine ring. |

These pharmacophore models are generated by aligning a set of structurally diverse but functionally similar molecules and identifying the common chemical features that are spatially conserved. nih.gov

Structure-Activity Relationship (SAR) Studies through Pharmacophore Mapping

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. jst.go.jpnih.gov Pharmacophore models are an excellent tool for rationalizing and guiding SAR studies. By mapping a series of analogs onto the generated pharmacophore, researchers can determine which structural modifications enhance or diminish the fit, and thus the activity. nih.gov

For this compound and its analogs, an SAR study guided by a pharmacophore model might explore:

Substitution on the Pyridine Ring: Adding substituents to the pyridine ring could modulate its electronic properties and steric bulk, potentially improving interactions with a hydrophobic pocket or forming additional hydrogen bonds.

Modification of the Linker: Changing the length or rigidity of the methylene linker between the two rings would alter the distance and relative orientation of the key pharmacophoric features.

By correlating the biological activity of each analog with its ability to satisfy the pharmacophore hypothesis, a clear SAR can be established, providing a roadmap for designing more potent compounds.

Virtual Screening Methodologies Utilizing Pharmacophore Models

One of the most powerful applications of pharmacophore models is in virtual screening, a computational technique used to search large databases of compounds for molecules that are likely to be active against a specific target. nih.gov A validated pharmacophore model serves as a 3D query to rapidly filter databases containing millions of compounds. nih.gov

The process typically involves:

Database Preparation: A large library of commercially available or proprietary compounds is converted into 3D structures, often generating multiple conformations for each molecule to account for its flexibility.

Pharmacophore-Based Filtering: The pharmacophore model is used to search the database. Only molecules that can adopt a conformation that matches the pharmacophore's features (both in type and spatial arrangement) are retained.

Further Filtering and Docking: The resulting hits are often subjected to additional filters, such as drug-likeness criteria (e.g., Lipinski's rule of five), to remove compounds with undesirable physicochemical properties. The remaining compounds may then be subjected to molecular docking studies to predict their binding modes and rank them for experimental testing. nih.gov

This hierarchical approach allows for the efficient identification of novel and structurally diverse hit compounds that possess the necessary features for biological activity, making it a cornerstone of modern drug discovery. researchgate.net

Molecular Docking for Prediction of Binding Modes and Interactions

While specific molecular docking studies for this compound are not extensively detailed in the reviewed literature, analysis of structurally related piperazine and pyridinylpiperazine derivatives provides valuable predictions regarding its potential binding modes and key interactions with various biological targets. Molecular docking simulations are powerful computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.

Studies on similar heteroarylpiperazine derivatives have shown that the piperazine ring and the attached aromatic systems play crucial roles in receptor binding. For instance, in studies of arylpiperazine derivatives as androgen receptor (AR) antagonists, the piperazine core often serves as a central scaffold, positioning the aryl groups for optimal interactions within the ligand-binding pocket. nih.gov It is predicted that the pyridin-2-ylmethyl moiety of this compound would engage in significant interactions. The pyridine nitrogen is capable of forming hydrogen bonds with amino acid residues such as Gln and Arg in a receptor's binding site. Furthermore, the aromatic pyridine ring can participate in π-π stacking interactions with aromatic residues like Phe, Tyr, and Trp.

The piperazine ring itself, particularly in its protonated state, is crucial for forming strong ionic interactions or hydrogen bonds with acidic residues such as Asp and Glu. nih.gov The stereochemistry of the (R)-enantiomer at the 2-position of the piperazine ring will dictate a specific three-dimensional arrangement of the pyridin-2-ylmethyl substituent, influencing the precise fit and orientation within a chiral binding pocket. This stereospecificity is often a key determinant of biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Atom-Based 3D-QSAR Models for Related Piperazine Compounds

Three-dimensional QSAR (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to various series of piperazine derivatives to understand their structure-activity relationships. nih.govnih.gov These atom-based methods generate models by correlating the biological activity of compounds with their 3D properties, such as steric and electrostatic fields.

For a set of related piperazine compounds, 3D-QSAR models are typically developed by first aligning the molecules based on a common substructure, which in this case would be the piperazine or pyridinylpiperazine core. nih.gov The aligned molecules are then placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point using a probe atom. These calculated field values serve as the independent variables in a partial least squares (PLS) regression analysis, with the biological activities (e.g., pIC50) as the dependent variables.

The resulting 3D-QSAR models are often visualized as contour maps, which highlight the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity. For example, a CoMFA steric contour map might show a green region, indicating that bulkier substituents in that area are favorable for activity, while a yellow region would suggest that steric bulk is detrimental. Similarly, electrostatic contour maps use blue and red regions to indicate where positive or negative charges, respectively, are preferred. nih.gov

Validation of Predictive Models Using Statistical Metrics (e.g., R², Q², Pearson R)

The statistical significance and predictive ability of the developed QSAR models are rigorously assessed using various validation metrics. A reliable QSAR model must not only fit the training data well but also accurately predict the activity of new, untested compounds.

Internal validation is often performed using the leave-one-out (LOO) cross-validation method. In this process, one compound is removed from the dataset, a QSAR model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The cross-validated correlation coefficient, denoted as Q² (or q²), is then calculated. A Q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. nih.govgoogle.com

External validation involves splitting the dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's predictive power on "external" data. The predictive ability is often quantified by the predictive R², denoted as R²_pred . nih.govmdpi.com

The conventional correlation coefficient, R² , measures the goodness of fit of the model for the training set data. Values of R² close to 1.0 indicate a strong correlation between the predicted and observed activities for the training set. nih.gov However, a high R² value alone does not guarantee good predictive power and can sometimes be a sign of overfitting. acs.org

The Pearson correlation coefficient (r) is another statistical measure that assesses the linear relationship between two continuous variables, in this case, the observed and predicted biological activities.

Below is an interactive table summarizing typical statistical metrics obtained in 3D-QSAR studies of piperazine derivatives, illustrating the validation of such models.

| 3D-QSAR Model | R² (Training Set) | Q² (LOO Cross-Validation) | R²_pred (External Test Set) | Reference |

| CoMFA (5-HT3 Antagonists) | 0.945 | 0.716 | Not Reported | nih.gov |

| CoMSIA (5-HT3 Antagonists) | 0.897 | 0.762 | Not Reported | nih.gov |

| 3D-QSAR (Antihistamines) | Not Reported | > 0.5 | Not Reported | nih.gov |

These statistical parameters are crucial for establishing the robustness, reliability, and predictive capacity of QSAR models, ensuring that the insights gained from these computational studies are meaningful and can effectively guide the design of new and improved therapeutic agents.

Coordination Chemistry and Catalytic Applications of Pyridin 2 Ylmethylpiperazine Ligands

Design and Synthesis of Metal Complexes with Chiral Pyridin-2-ylmethylpiperazine Ligands

The design of metal complexes utilizing chiral ligands derived from pyridine (B92270) and piperazine (B1678402) is a significant area of interest in inorganic and medicinal chemistry. These ligands offer versatile coordination modes and the potential for inducing chirality in catalytic transformations.

Multidentate Ligand Design and Diverse Coordination Modes (e.g., Tetradentate)

Pyridin-2-ylmethylpiperazine derivatives are designed as multidentate ligands, capable of binding to a metal center through multiple donor atoms. For instance, a structurally similar ligand, (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, has been synthesized and characterized as a neutral tetradentate hetero-aromatic-amine ligand. In this meso compound, the piperazine ring adopts a chair conformation, and the two equatorial pyridine rings are parallel to each other. This tetradentate nature, involving the nitrogen atoms of the piperazine ring and the pyridine moieties, is crucial for forming stable metal complexes and is a key feature in the design of catalysts for various reactions, including metal-catalyzed oxidations. The chirality inherent in (R)-2-(Pyridin-2-ylmethyl)piperazine is a critical design element for asymmetric catalysis.

Complexation with Transition Metal Ions (e.g., Fe, Cu, Ag, Pd, Zn)

The coordination of piperazine-based ligands with a variety of transition metal ions has been documented. For example, a potential tridentate ligand, (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, has been used to synthesize a series of Group 12 metal complexes, including those of zinc (Zn), cadmium (Cd), and mercury (Hg). rsc.org In these complexes, the piperazine nitrogen participates in coordination, leading to structures with diverse geometries, such as trigonal bipyramidal, square pyramidal, and distorted tetrahedral for Zn(II), and distorted octahedral for Cd(II). rsc.org

Furthermore, piperazine ring-based N2O2 ligands have been shown to form stable complexes with cobalt (Co), copper (Cu), and zinc (Zn). researchgate.net The synthesis of these complexes typically involves the reaction of the ligand with the corresponding metal chloride salt in a suitable solvent like methanol (B129727) or acetonitrile. researchgate.net The resulting complexes have shown potential in biological applications, underscoring the versatility of the piperazine scaffold in coordination chemistry. researchgate.netresearchgate.net

While specific studies on the complexation of this compound with iron (Fe), silver (Ag), and palladium (Pd) are not available, the existing literature on related ligands suggests that it would readily form complexes with these metals as well. The coordination would likely involve the pyridine nitrogen and at least one of the piperazine nitrogens, with the potential for further coordination depending on the specific metal ion and reaction conditions.

Structural Characterization of Metal-Ligand Complexes (e.g., X-ray Crystallography)

The definitive structural elucidation of metal-ligand complexes is most commonly achieved through single-crystal X-ray diffraction. For the related meso ligand, (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine, X-ray crystallography has confirmed its structure and the chair conformation of the piperazine ring. nih.gov

In the case of the zinc complexes of (2-piperazine-1-yl-ethyl)-pyridin-2-yl-methylene-amine, X-ray diffraction analysis has been instrumental in determining the coordination geometries around the Zn(II) ions. rsc.org Similarly, the crystal structures of copper(II) and zinc(II) complexes with other piperazine-containing macrocycles have been determined, revealing details about the conformation of the piperazine ring upon coordination, which can adopt either a boat or chair form.

Although no specific X-ray crystallographic data for complexes of this compound have been found, it is anticipated that such studies would be essential to confirm its coordination modes and the precise geometry of its metal complexes.

Catalytic Properties and Mechanisms of Metal Complexes

The metal complexes of chiral pyridin-2-ylmethylpiperazine ligands hold significant promise as catalysts, particularly in asymmetric reactions where the transfer of chirality from the ligand to the product is desired.

Metal-Catalyzed Oxidation Reactions

The interest in neutral tetradentate hetero-aromatic-amine ligands, such as the derivatives of pyridin-2-ylmethylpiperazine, is partly driven by their potential application in metal-catalyzed oxidation reactions. The ability of these ligands to form stable complexes with redox-active metal ions like iron and copper is a key prerequisite for their use in such catalytic processes. However, specific research detailing the use of this compound complexes in catalytic oxidation reactions is currently not present in the scientific literature.

Catalysis in CO2/Epoxide Coupling Reactions

No research data is currently available on the application of this compound as a catalyst or ligand in the coupling of CO2 and epoxides.

Investigation of Ligand Influence on Catalytic Performance and Selectivity

As there are no studies on the catalytic performance of this compound in CO2/epoxide coupling, an investigation into the influence of its structure on catalytic outcomes cannot be conducted.

Further research is necessary to explore the potential of this compound in this and other catalytic transformations. Such studies would be essential to generate the data required for a comprehensive discussion of its catalytic properties.

Application As Chiral Building Blocks and Reagents in Organic Synthesis

Stereoselective Construction of Complex Molecular Architectures

The inherent chirality of (R)-2-(Pyridin-2-ylmethyl)piperazine makes it an excellent starting material or auxiliary for the diastereoselective synthesis of complex molecules. The predefined stereocenter at the C-2 position can effectively direct the stereochemical outcome of subsequent bond-forming reactions, allowing for the creation of new stereocenters with high selectivity.

While specific examples detailing the direct use of this compound in the construction of complex natural products or other intricate architectures are not extensively documented in publicly available literature, the principles of its application can be inferred from the well-established use of similar chiral piperazine (B1678402) derivatives. For instance, the pyridylmethyl group can act as a coordinating ligand for a metal catalyst, bringing the catalytic center into close proximity to the chiral environment of the piperazine ring. This directed metalation can then facilitate stereoselective transformations at other positions on the molecule.

Furthermore, the secondary amine at the N4 position provides a handle for the attachment of various electrophiles. The steric hindrance imposed by the adjacent pyridylmethyl group at the chiral center can influence the trajectory of incoming reagents, leading to a preferred diastereomeric product. This strategy is particularly useful in the synthesis of polysubstituted piperidines and other heterocyclic systems where precise control of stereochemistry is paramount.

Scaffold Development for Enantiopure Bioactive Molecules

The piperazine ring is a common feature in numerous approved drugs, valued for its ability to impart favorable physicochemical properties such as improved solubility and bioavailability. nih.gov The use of an enantiomerically pure building block like this compound allows for the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause undesirable side effects. rsc.org

The synthesis of novel bioactive molecules can be envisioned by utilizing this compound as a central scaffold. The two nitrogen atoms of the piperazine ring offer distinct points for diversification. The N1-nitrogen, bearing the pyridylmethyl group, can be further functionalized, for example, through reactions involving the pyridine (B92270) ring. The N4-nitrogen is a versatile point for the introduction of a wide range of substituents via reactions such as alkylation, acylation, and reductive amination.

This modular approach allows for the rapid generation of libraries of enantiopure compounds for biological screening. For example, coupling different carboxylic acids to the N4-position of this compound would yield a series of chiral amides, each with a unique side chain, that can be tested for various biological activities. The pyridyl nitrogen also offers a site for potential coordination to biological targets, such as metalloenzymes.

Below is a representative table illustrating the potential for scaffold diversification:

| Starting Material | Reagent | Resulting Functional Group at N4 | Potential Bioactive Analogues |

| This compound | Carboxylic Acid/Coupling Agent | Amide | Enzyme inhibitors, receptor ligands |

| This compound | Alkyl Halide | Substituted Amine | CNS agents, antivirals |

| This compound | Aldehyde/Ketone + Reducing Agent | Substituted Amine | Kinase inhibitors, GPCR modulators |

| This compound | Isocyanate/Isothiocyanate | Urea/Thiourea | Anticancer agents, anti-inflammatory agents |

Enabling Access to Diverse α-Substituted Piperazine Analogues

The development of methods to introduce substituents at the carbon atoms of the piperazine ring, particularly at the α-position to a nitrogen atom, is a significant area of research in synthetic organic chemistry. snnu.edu.cn Starting with a pre-functionalized chiral building block like this compound provides a strategic advantage in the synthesis of α-substituted piperazine analogues while retaining the crucial stereochemical information.

One conceptual approach involves the activation of the C-H bond at the C-3 position of the piperazine ring. While challenging, recent advances in photoredox catalysis have enabled the direct α-C–H functionalization of piperazines. snnu.edu.cn Applying such a methodology to a protected form of this compound could, in principle, allow for the stereoselective introduction of aryl, vinyl, or other groups at the C-3 position. The existing stereocenter at C-2 would be expected to exert a directing effect, influencing the facial selectivity of the radical addition.

Another strategy involves the derivatization of the N4-amine, followed by an intramolecular reaction. For instance, acylation of the N4-nitrogen with a substrate containing a leaving group could be followed by an intramolecular cyclization, leading to the formation of a bicyclic system where the stereochemistry is retained from the starting material. Subsequent ring-opening of this bicyclic intermediate could then reveal a new α-substituted piperazine derivative.

The following table outlines hypothetical pathways to α-substituted analogues:

| Starting Material Derivative | Reaction Type | Potential α-Substituent | Resulting Analogue Class |

| N4-Protected this compound | Directed C-H Activation/Arylation | Aryl group | Chiral α-Aryl Piperazines |

| N4-Protected this compound | Lithiation and Electrophilic Quench | Alkyl, Silyl (B83357), etc. | Diverse α-Functionalized Piperazines |

| N4-Acylated this compound | Intramolecular Cyclization/Ring-Opening | Functionalized side chain | Complex Chiral Piperazine Derivatives |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatography, particularly high-performance liquid chromatography (HPLC), is the cornerstone for the analysis of chiral compounds like (R)-2-(Pyridin-2-ylmethyl)piperazine. nih.govcsfarmacie.cz These methods are essential for separating the (R)-enantiomer from its (S)-counterpart and quantifying it in various matrices.

The development of an HPLC method for an enantiomerically pure compound requires a chiral environment. This is most effectively achieved by using a chiral stationary phase (CSP). nih.govcsfarmacie.cz Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral molecules. nih.govyoutube.com

Method development involves screening different chiral columns and mobile phase compositions to achieve optimal separation (resolution) between the (R) and (S) enantiomers. Both normal-phase (e.g., hexane/ethanol) and polar organic modes can be effective. nih.govjasco-global.com The choice depends on the specific interactions between the analyte and the stationary phase. For instance, a cellulose-based column might provide excellent resolution with a polar organic mobile phase, leading to short analysis times and sharp peaks. nih.gov

Validation of the developed HPLC method is performed according to the International Conference on Harmonization (ICH) guidelines to ensure its reliability. nih.govnih.gov This process confirms the method's specificity, linearity, accuracy, precision, and robustness. bg.ac.rsresearchgate.net

A typical HPLC method for the chiral separation of 2-(Pyridin-2-ylmethyl)piperazine enantiomers is detailed below.

Table 1: Example HPLC Method Parameters for Chiral Separation

| Parameter | Specification |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2 or Chiralpak IC) |

| Mobile Phase | Acetonitrile / Methanol (B129727) / Diethylamine (e.g., 90:10:0.1, v/v/v) jocpr.com |

| Flow Rate | 1.0 mL/min nih.govjocpr.com |

| Column Temperature | 35°C nih.govjocpr.com |

| Detection | UV at 260 nm nih.gov |

| Injection Volume | 10 µL nih.govjocpr.com |

The piperazine (B1678402) moiety lacks a strong chromophore, which results in poor sensitivity when using a standard HPLC-UV detector. jocpr.comrdd.edu.iq To overcome this limitation, pre-column derivatization is a common strategy. This involves reacting the compound with a labeling agent to attach a chromophoric or fluorophoric group, thereby significantly enhancing detection sensitivity. jocpr.com

A widely used derivatizing agent for primary and secondary amines like the piperazine group is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl). jocpr.com The reaction forms a stable, UV-active derivative that can be detected at very low concentrations. jocpr.com This allows for the accurate quantification of trace amounts of the analyte. jocpr.com Another effective agent is dansyl chloride, which forms a highly fluorescent derivative, enabling even more sensitive detection with a fluorescence detector (FLD). researchgate.netqascf.com

The derivatization reaction must be optimized for factors such as pH, temperature, and reaction time to ensure complete and reproducible conversion to the derivative without degradation of the analyte. jocpr.com

For ultimate sensitivity and selectivity, especially in complex matrices or for trace-level impurity profiling, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. scienceasia.orgnih.govmgacvlr.edu.in This technique combines the powerful separation capabilities of HPLC with the precise detection and structural elucidation power of mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated on a reverse-phase column (e.g., C18). nih.gov It then enters the mass spectrometer, where it is ionized, most commonly using an electrospray ionization (ESI) source in positive ion mode (ESI+). scienceasia.orgnih.gov

For quantitative analysis, the system is operated in Multiple Reaction Monitoring (MRM) mode. scienceasia.org This involves selecting the protonated molecular ion ([M+H]⁺) of this compound in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable fragment ion in the third quadrupole. This process is highly specific and minimizes interference from matrix components, allowing for reliable quantification at very low levels (µg/kg or ng/mL). scienceasia.orgnih.gov LC-MS/MS is also invaluable for identifying and characterizing potential impurities and degradation products. mgacvlr.edu.insemanticscholar.org

Spectroscopic Analytical Methods for Quantitative Analysis

While chromatographic methods are dominant, certain spectroscopic techniques can be employed for quantitative analysis, although they are more commonly used for structural identification.

UV-Visible (UV-Vis) Spectroscopy : Direct quantitative analysis by UV-Vis spectrophotometry is challenging for this compound due to its weak intrinsic UV absorbance. jocpr.com However, after derivatization with an agent like NBD-Cl, the resulting derivative exhibits strong absorbance at a specific wavelength (e.g., 340 nm), which can be used for quantification. jocpr.com This approach is often used in conjunction with HPLC.

Fluorescence Spectroscopy : If a fluorescent derivatizing agent such as dansyl chloride is used, fluorescence spectroscopy offers a highly sensitive method for quantification. researchgate.netqascf.com The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a certain range.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) Spectroscopy : These methods are powerhouses for structural elucidation but are not typically the first choice for routine quantitative analysis due to lower sensitivity and more complex sample preparation compared to chromatographic methods. nih.gov However, Quantitative NMR (qNMR) can be used as a primary analytical method for determining the purity of reference standards without the need for a specific reference standard of the same compound.

Robustness and Validation Parameters in Analytical Research

The validation of an analytical method is critical to ensure its performance is reliable and suitable for its intended purpose. nih.govresearchgate.net Key validation parameters are defined by ICH guidelines and include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and robustness. nih.govnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govjocpr.com For trace analysis using derivatization and HPLC-UV, the LOD for piperazine-like compounds can be in the parts-per-million (ppm) range (e.g., 30 ppm), with the LOQ being slightly higher (e.g., 90 ppm). jocpr.com Highly sensitive LC-MS/MS methods can achieve much lower limits, often in the µg/kg range. scienceasia.org

Accuracy and Precision : Accuracy refers to the closeness of the measured value to the true value, often expressed as a percentage recovery. bg.ac.rsjocpr.com Precision measures the degree of scatter between a series of measurements, typically expressed as the relative standard deviation (%RSD). bg.ac.rsjocpr.com For a validated method, accuracy is often expected to be within 98-102%, and precision (%RSD) should generally be less than 2%. nih.govresearchgate.net

Ruggedness : This parameter assesses the reproducibility of the results under various conditions, such as using different analysts, instruments, or laboratories. It demonstrates the method's transferability.

Robustness : Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. nih.govbg.ac.rs This is tested by slightly altering conditions like the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results, particularly on the resolution of critical peak pairs. nih.govbg.ac.rs

The table below summarizes typical validation results for a chromatographic method developed for a piperazine derivative.

Table 2: Summary of Typical Method Validation Parameters

| Validation Parameter | Typical Result/Specification | Source |

| Accuracy (% Recovery) | 98.5% - 104.8% | bg.ac.rsjocpr.com |

| Precision (% RSD) | < 2.0% | jocpr.comresearchgate.net |

| Linearity (Correlation Coefficient, R²) | > 0.999 | researchgate.net |

| Limit of Detection (LOD) | 30 ppm (HPLC-UV with derivatization) | jocpr.com |

| Limit of Quantification (LOQ) | 90 ppm (HPLC-UV with derivatization) | jocpr.com |

| Robustness | %RSD < 4.0% under varied conditions | jocpr.com |

Supramolecular Chemistry and Intermolecular Interactions Involving Pyridin 2 Ylmethylpiperazine Derivatives

Design and Synthesis of Macrocyclic Metal-Binding Receptors and Host Systems

A notable example is the serendipitous synthesis of a 30-membered macrocycle, 30-anePy2N10Pip2 , which contains two pyridine (B92270) and two piperazine (B1678402) rings. This was achieved through a one-pot 2+2 cyclization and imine formation, followed by a reduction step. nih.govnih.gov This discovery underscores how reaction conditions can lead to larger, unexpected host systems. The synthesis of smaller macrocycles, such as a 15-membered ring, has also been targeted using similar strategies. nih.govnih.gov

The versatility of the pyridin-2-ylmethyl group is further demonstrated by its incorporation into larger, well-established receptor frameworks like porphyrins. A direct synthetic route to meso-(pyridin-2-ylmethyl)porphyrins involves the nucleophilic attack of a (pyridin-2-ylmethyl)lithium reagent on a porphyrin with a free meso position. academie-sciences.fr This method allows for the creation of complex hosts where the pyridin-2-ylmethyl unit can act as an additional binding site or influence the electronic properties of the porphyrin core. academie-sciences.fr Another advanced synthetic approach utilizes a one-pot, multi-component CuAAC 'click' reaction to produce an exo functionalised pyridyl-1,2,3-triazole macrocycle , which serves as a readily synthesized surrogate for traditional pyridine macrocycles. researchgate.net

| Macrocycle | Ring Size | Key Moieties | Synthetic Strategy | Reference |

|---|---|---|---|---|

| 30-anePy2N10Pip2 | 30-membered | Pyridine, Piperazine | Serendipitous 2+2 one-pot cyclization/imine formation and reduction | nih.govnih.gov |

| meso-(pyridin-2-ylmethyl)porphyrin | Porphyrin (22π system) | Pyridine, Porphyrin | Nucleophilic attack of (pyridin-2-ylmethyl)lithium | academie-sciences.fr |

| exo functionalised pyridyl-1,2,3-triazole macrocycle | Variable | Pyridine, 1,2,3-triazole | One-pot multi-component CuAAC 'click' reaction | researchgate.net |

Formation of Hydrogen-Bonded Networks and Supramolecular Architectures in Crystalline Solids

Hydrogen bonding is a dominant force in directing the assembly of pyridin-2-ylmethylpiperazine derivatives in the solid state, leading to the formation of predictable and robust supramolecular architectures. The presence of N-H groups in the piperazine ring and the nitrogen atom of the pyridine ring provides classic donor and acceptor sites, respectively.

In the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide , a close derivative, molecules are linked by N—H⋯N and C—H⋯N hydrogen bonds to form one-dimensional chains. nih.gov These chains are further interconnected by C—H⋯O interactions, creating two-dimensional sheets that define the crystal packing. nih.gov The interplay of these various hydrogen bonds demonstrates how intricate networks can be built from a single molecular unit.

Studies on related piperazine-containing molecules, such as 1,4-piperazine-2,5-diones, reveal that different crystallization conditions can yield polymorphic forms with distinct hydrogen-bonding networks. nih.govresearchgate.net This highlights the potential to control the supramolecular assembly through experimental conditions. The energy of these interactions is significant, with N-H···O and C-H···O bonds in similar heterocyclic systems having average energies of -16.55 kcal/mol and -6.48 kcal/mol, respectively. semanticscholar.org However, in some derivatives like (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine**, which lacks N-H donors, classical hydrogen bonds are not observed, and the crystal structure is governed by other non-covalent forces. nih.gov

| Compound/Derivative Class | Hydrogen Bond Types | Resulting Supramolecular Motif | Reference |

|---|---|---|---|

| N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | N—H⋯N, C—H⋯N, C—H⋯O | 1D Chains and 2D Sheets | nih.gov |

| 1,4-Piperazine-2,5-diones | N—H⋯O | Polymorphic networks (e.g., dimers, chains) | nih.govresearchgate.net |

| Pyrrol-2-yl Ketone Derivatives | N—H⋯O, C—H⋯O | Chains (C(5) motif), Dimers (R2(2)(6) motif) | mdpi.com |

| Pyrimidinones | N—H⋯O, C—H⋯O | Robust Dimers and Chains | semanticscholar.org |

Elucidation of π-π Stacking and Other Non-Covalent Interactions in Molecular Aggregates

Alongside hydrogen bonding, π-π stacking is a critical non-covalent interaction that influences the conformation and packing of pyridin-2-ylmethylpiperazine derivatives. The electron-deficient pyridine ring readily participates in stacking interactions, which are crucial for molecular recognition and the stability of aggregates.

Theoretical calculations on pyridine dimers show that the antiparallel-displaced geometry is the most stable, with a significant binding energy of 3.97 kcal/mol, emphasizing the importance of electron correlation and dispersion forces in these interactions. researchgate.net This preference is observed experimentally in the crystal structure of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide , where parallel slipped π-π interactions occur between inversion-related pyridine rings with an inter-centroid distance of 3.640 Å. nih.gov The same structure also exhibits π-π stacking between neighboring pyrazine (B50134) rings. nih.gov

In more complex systems like diketopiperazine-pyridine foldamers, a combination of non-covalent forces, including dipolar repulsion and torsional strain, enforces a specific, well-defined conformation in both solid and solution states. nih.govqub.ac.uk Furthermore, intramolecular π-π interactions can occur. In the crystal structure of (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine**, the piperazine ring adopts a chair conformation that forces the two equatorial pyridine rings to be parallel to each other, separated by a close distance of 2.54 Å, indicating a strong intramolecular interaction. nih.gov These interactions are not limited to pyridine-pyridine stacking; studies on related systems have characterized (oxadiazole)···(pyridine) interactions, showcasing the versatility of the pyridine ring as a π-stacking partner. mdpi.com

| Interaction Type | Interacting Rings | Key Geometric Parameter | Example Compound | Reference |

|---|---|---|---|---|

| Intermolecular π-π Stacking | Pyridine-Pyridine (slipped parallel) | Inter-centroid distance: 3.640 Å | N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | nih.gov |

| Intermolecular π-π Stacking | Pyrazine-Pyrazine | Inter-centroid distance: 3.711 Å | N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide | nih.gov |

| Intramolecular π-π Interaction | Pyridine-Pyridine (parallel) | Separation distance: 2.54 Å | (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine | nih.gov |

| Dipolar Repulsion / Torsional Strain | Pyridine-Diketopiperazine | Conformational control (anti vs. syn) | Diketopiperazine-pyridine foldamers | nih.govqub.ac.uk |

Role in Crystal Engineering and Material Design

The predictable yet tunable nature of the non-covalent interactions associated with the pyridin-2-ylmethylpiperazine scaffold makes it an excellent candidate for crystal engineering. This discipline aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions.

A key strategy involves modifying the electronic properties of the aromatic rings. In a series of conformationally flexible sulfoesters and sulfonamides containing a pyridine ring, the introduction of electron-donating or electron-withdrawing groups was shown to systematically influence the molecular geometry. rsc.org For instance, the absence of strong hydrogen-bond-forming groups in sulfoester derivatives led to a syn conformation that facilitated intramolecular π-stacking. In contrast, sulfonamides, with their greater hydrogen-bonding propensity, tended to adopt anti conformations, demonstrating the delicate interplay between hydrogen bonding and π-π interactions. rsc.org

The ability to generate different crystalline polymorphs from the same compound, as seen with piperazine-2,5-diones, is another powerful aspect of crystal engineering. nih.govresearchgate.net By carefully selecting crystallization solvents and conditions, it is possible to favor one hydrogen-bonding network over another, leading to materials with different physical properties. The conformational flexibility of the piperazine linker, combined with the directional nature of hydrogen bonds and π-π stacking involving the pyridin-2-ylmethyl group, provides a rich toolbox for the rational design of functional molecular solids. nih.govrsc.org Tools like Hirshfeld surface analysis are increasingly used to visualize and quantify these crucial non-covalent interactions, aiding in the predictive design of new materials. mdpi.com

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Pathways for Advanced Chiral Piperazine (B1678402) Derivatives

While established methods for synthesizing piperazine cores exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to access structurally diverse and complex chiral piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, and the ability to precisely modify it is crucial for drug discovery. researchgate.netrsc.org

Key areas of exploration include:

Asymmetric C-H Functionalization: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. mdpi.com Future work will likely target the selective modification of the piperazine ring's C-H bonds. Recent advances in photoredox and transition-metal catalysis offer promising avenues for introducing new substituents at the carbon atoms of the piperazine ring, a historically challenging task. mdpi.com For instance, methods like the photoredox-catalyzed synthesis using SnAP (SN2-type Amine Protocol) or CLAP (Carboxylic Lic Amine Protocol) reagents could be adapted to create novel α-heteroarylated or alkylated piperazines starting from precursors related to (R)-2-(Pyridin-2-ylmethyl)piperazine. mdpi.com

Catalytic Asymmetric Hydrogenation: Developing methods for the asymmetric hydrogenation of pyrazine-based precursors, such as pyrazin-2-ols, presents a direct route to chiral piperazin-2-ones. dicp.ac.cnrsc.org These intermediates can then be further reduced or modified to yield a variety of chiral piperazines. dicp.ac.cn This strategy could provide alternative and efficient pathways to synthesize derivatives of this compound with high enantiomeric purity. dicp.ac.cnrsc.org

Diastereoselective and Regioselective Synthesis: For molecules with multiple chiral centers, controlling diastereoselectivity is paramount. Future synthetic strategies will focus on iridium-catalyzed [3+3]-cycloadditions of imines or palladium-catalyzed hydroamination reactions, which have shown high diastereoselectivity in forming substituted piperazines. rsc.orgnih.gov These methods allow for the precise arrangement of substituents, leading to complex piperazine architectures with well-defined three-dimensional structures.

Flow Chemistry and Automation: The integration of continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. mdpi.com Future synthetic protocols for advanced piperazine derivatives may transition from batch to flow processes, enabling faster reaction optimization and the production of compound libraries for high-throughput screening.

These advanced synthetic methods will be instrumental in expanding the chemical space around the this compound core, providing access to a new generation of molecules with potentially enhanced properties.

Integration of Advanced Computational Methods for Predictive Design and Discovery

The role of computational chemistry in drug design and materials science is rapidly expanding. wiley.com For this compound and its derivatives, integrating advanced computational methods will accelerate the design-build-test-learn cycle, making the discovery process more rational and less reliant on trial and error.

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a dataset of piperazine derivatives and their biological activities, QSAR models can be developed to identify key molecular descriptors that correlate with a desired outcome. mdpi.com For example, parameters like orbital energies (E-LUMO), electrophilicity (ω), and topological polar surface area (PSA) can be used to build predictive models for the activity of new, unsynthesized derivatives of this compound against specific biological targets. mdpi.com

Molecular Dynamics (MD) and Docking Simulations: In silico techniques such as molecular docking are crucial for predicting how a ligand like this compound might bind to a protein receptor. nih.gov Following docking, MD simulations can assess the stability of the predicted ligand-protein complex over time. nih.gov These methods can be used to screen virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. For instance, virtual screening was used to identify novel piperazine-based TRPC6 channel activators. nih.gov

Machine Learning (ML) and Artificial Intelligence (AI): The application of AI and ML is set to revolutionize molecular discovery. wiley.comfrontiersin.org These technologies can analyze vast and complex datasets to identify non-obvious patterns and relationships between chemical structures and their properties. ML models can be trained to predict pharmacokinetics, toxicity, and bioactivity, guiding the design of piperazine derivatives with improved drug-like properties. frontiersin.org

Free Energy Perturbation (FEP): Physics-based calculations like FEP are becoming more accessible and can provide highly accurate predictions of protein-ligand binding affinities. frontiersin.org Applying FEP to a series of this compound analogs could allow for the precise, quantitative prediction of how small structural modifications impact binding potency, enabling a more refined approach to lead optimization.

The synergy between these computational tools will enable the de novo design of advanced chiral piperazines with tailored properties for specific applications in medicine and beyond.

Development of New Applications in Materials Science and Catalysis

The inherent chemical properties of this compound, particularly its ability to act as a multidentate ligand, open up significant opportunities beyond pharmacology in the fields of materials science and catalysis. nih.gov The presence of multiple nitrogen donor atoms makes it an excellent candidate for coordinating with metal ions. rsc.orgbiointerfaceresearch.com

Emerging areas of application include:

Asymmetric Catalysis: Chiral ligands are fundamental to asymmetric catalysis, a field focused on synthesizing enantiomerically pure compounds. Derivatives of this compound can be used as chiral ligands for transition metals like copper, palladium, or iridium. nih.govresearchgate.net These metal complexes could catalyze a variety of asymmetric reactions, such as enantioselective Henry reactions or diethylzinc (B1219324) additions, providing chiral products with high enantiomeric excess. researchgate.net

Metal-Organic Frameworks (MOFs): Piperazine derivatives have been successfully used as building blocks for MOFs. rsc.org The rigid structure and defined coordination geometry of this compound and its analogs could be exploited to construct novel MOFs. These materials have potential applications in gas storage, separation, and heterogeneous catalysis, leveraging the porous nature and tunable properties of the framework.

Biomimetic Chemistry: Pyridinophane macrocycles, which share structural motifs with this compound, have been studied as scaffolds for mimicking the active sites of metalloenzymes. tcu.edu Metal complexes of this piperazine derivative could be designed to mimic the function of enzymes like superoxide (B77818) dismutase (SOD), leading to the development of novel therapeutic agents or robust industrial catalysts. tcu.edu The electronic properties of the ligand can be tuned to optimize the catalytic activity of the metal center. tcu.edu

The exploration of these non-medical applications represents a significant growth area for chiral piperazines, transforming them from purely pharmaceutical scaffolds into versatile tools for chemists and material scientists.

Comprehensive Multidisciplinary Studies Combining Experimental and Theoretical Approaches

The future of chemical research lies in the deep integration of multiple disciplines. mdpi.com Advancing the science of this compound and its derivatives will depend on combining the power of synthetic chemistry, computational modeling, and advanced analytical techniques. A multidisciplinary approach ensures that the design of new molecules is guided by theoretical predictions and that experimental results, in turn, serve to refine and improve the theoretical models.

This synergistic loop involves:

In Silico Design: Utilizing computational tools to design novel piperazine derivatives with predicted high activity or specific material properties. mdpi.comnih.gov This step involves QSAR, molecular docking, and AI-driven methods to identify promising molecular targets.

Chemical Synthesis: Employing advanced, stereoselective synthetic methods to create the designed molecules efficiently and with high purity. mdpi.comnih.gov

Experimental Validation: Testing the synthesized compounds through in vitro and in vivo biological assays or characterizing their properties using physical methods (e.g., spectroscopy, crystallography) for materials science applications. nih.govnih.gov

Iterative Refinement: Feeding the experimental data back into the computational models to improve their predictive accuracy. mdpi.com This iterative process creates a powerful discovery engine that accelerates the development of new compounds with desired functionalities.

Such comprehensive studies, which bridge the gap between theoretical prediction and real-world application, will be essential for fully realizing the potential of this compound and its derivatives in areas ranging from targeted therapeutics to advanced functional materials. mdpi.com

Q & A

Q. What synthetic methodologies are commonly employed for (R)-2-(Pyridin-2-ylmethyl)piperazine, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyridin-2-ylmethyl halides and chiral piperazine precursors. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., palladium complexes) are used. Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess >98%. Reaction monitoring by H NMR can track methylene proton shifts (δ 3.5–4.0 ppm) to confirm substitution .

Q. How is the structural conformation of this compound characterized experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving 3D conformations. For example, related bis-pyridinylmethyl piperazine ligands show chair conformations in the piperazine ring, with pyridine planes separated by ~2.5 Å . Computational methods (DFT) complement experimental data to predict electronic interactions, such as charge transfer between pyridine and the piperazine nitrogen .

Q. What spectroscopic techniques are used to validate the synthesis of this compound?

- Methodological Answer : H and C NMR confirm substitution patterns: pyridin-2-ylmethyl protons resonate at δ 8.5 (pyridine-H), δ 4.2 (methylene-CH), and δ 2.5–3.5 (piperazine-H). Mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]). IR spectroscopy identifies N-H stretches (~3300 cm) and aromatic C=C vibrations (~1600 cm) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its receptor-binding affinity in neurological targets?

- Methodological Answer : Radioligand binding assays (e.g., with H-labeled compounds) compare enantiomers against receptors like serotonin (5-HT) or dopamine D. Molecular docking simulations (AutoDock Vina) model interactions between the (R)-enantiomer’s pyridine nitrogen and receptor active sites. For example, the (R)-configuration may enhance π-π stacking with aromatic residues (e.g., Phe in 5-HT), increasing binding affinity by ~30% over the (S)-form .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Meta-analyses of SAR studies identify substituent effects. For instance, electron-withdrawing groups on pyridine (e.g., -CF) may reduce off-target binding, while bulky N-alkyl groups on piperazine improve metabolic stability. Cross-validation using orthogonal assays (e.g., functional cAMP vs. calcium flux assays) clarifies whether discrepancies arise from assay conditions or true pharmacological differences .

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer : DFT calculations (Gaussian 16) model transition states to predict optimal catalysts and solvents. For example, polar aprotic solvents (DMSO) stabilize intermediates in SN2 reactions, while Ni catalysts may reduce energy barriers for C-N coupling. Machine learning (e.g., SchNet) trains on reaction databases to recommend conditions (e.g., 60°C, 12h) for maximal yield and enantioselectivity .

Notes

- Methodological Depth : Answers emphasize experimental design (e.g., chiral resolution, docking) and data reconciliation.

- Advanced vs. Basic : Basic questions focus on synthesis/characterization; advanced questions address stereochemical impacts and computational optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.